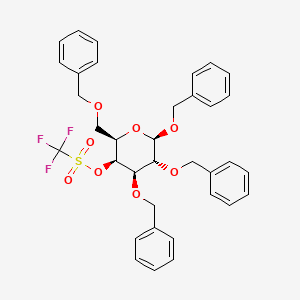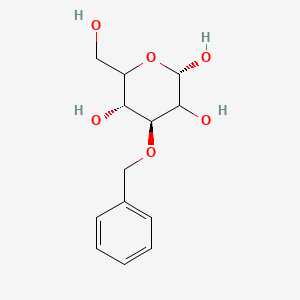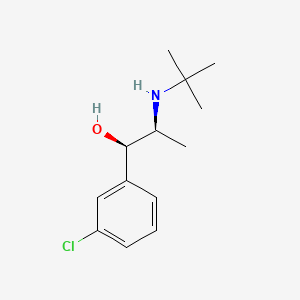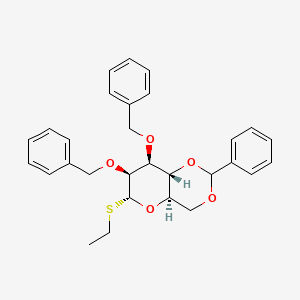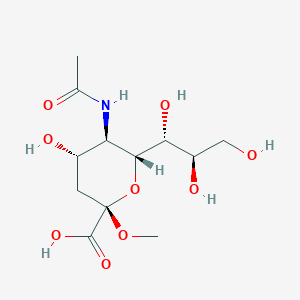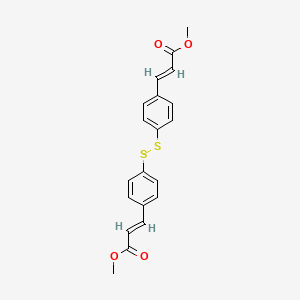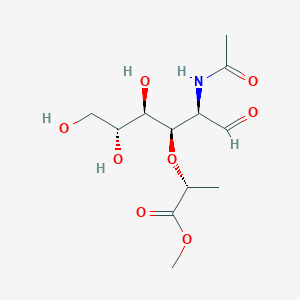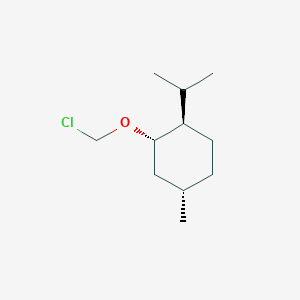
(+)-Chloromethylmenthylether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Chloromethylmenthylether is an organic compound that belongs to the class of ethers It is characterized by the presence of a chloromethyl group attached to a menthyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Chloromethylmenthylether typically involves the reaction of menthol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Menthol+Chloromethyl Methyl Ether→this compound+Methanol
The reaction is usually conducted at a temperature range of 0-5°C to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and product purity. Additionally, the use of automated systems can minimize human error and enhance safety during the production process.
化学反应分析
Types of Reactions
(+)-Chloromethylmenthylether undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, and thioethers.
Oxidation Reactions: Formation of menthyl aldehyde or menthyl carboxylic acid.
Reduction Reactions: Formation of menthyl alcohol.
科学研究应用
(+)-Chloromethylmenthylether has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Biological Studies: It serves as a probe in biochemical assays to study enzyme mechanisms and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of (+)-Chloromethylmenthylether involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This reactivity makes it a useful tool in studying biochemical pathways and enzyme functions. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzyme activity by covalently modifying active site residues.
Protein Labeling: It is used to label proteins for structural and functional studies.
DNA Modification: The compound can modify DNA, leading to changes in gene expression and cellular functions.
相似化合物的比较
(+)-Chloromethylmenthylether can be compared with other similar compounds such as:
Chloromethyl Methyl Ether: Unlike this compound, this compound lacks the menthyl moiety and is more volatile and toxic.
Benzyl Chloride: This compound has a benzyl group instead of a menthyl group and is commonly used in organic synthesis.
Chloromethyl Ethyl Ether: Similar to this compound but with an ethyl group instead of a menthyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its menthyl moiety, which imparts specific stereochemistry and reactivity, making it valuable in asymmetric synthesis and chiral resolution processes.
属性
CAS 编号 |
103128-76-3 |
|---|---|
分子式 |
C11H21ClO |
分子量 |
204.73 g/mol |
IUPAC 名称 |
(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1 |
InChI 键 |
XOPLTFUYFXWFGB-GARJFASQSA-N |
SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
手性 SMILES |
C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)


![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)
